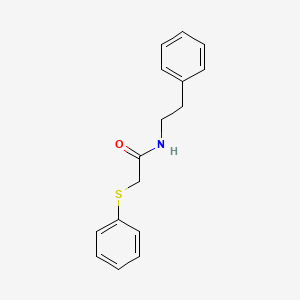

N-Phenethyl-2-phenylsulfanyl-acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-phenylethyl)-2-phenylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NOS/c18-16(13-19-15-9-5-2-6-10-15)17-12-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBFTFQYGKWVRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CSC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201379 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Biological Activity

N-Phenethyl-2-phenylsulfanyl-acetamide (also referred to as N-Phenyl-2-(phenylsulfanyl)acetamide) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a phenethyl group and a phenylsulfanyl moiety attached to an acetamide backbone. Its chemical formula is , indicating the presence of nitrogen, oxygen, and sulfur atoms that contribute to its biological activity.

The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. The compound's structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects. Key pathways involved in its mechanism of action include:

- Signal Transduction : The compound may influence cellular signaling pathways, impacting processes such as cell proliferation and apoptosis.

- Gene Expression Regulation : It might alter the expression of genes involved in inflammation and cancer progression.

- Enzyme Inhibition : Preliminary studies suggest that it could inhibit certain enzymes associated with disease mechanisms, particularly in antimicrobial and anticancer contexts .

Biological Activity

Research has indicated that this compound exhibits several promising biological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar sulfinyl structures can possess antimicrobial properties. This compound may inhibit the growth of various bacterial strains .

- Anticancer Properties : There is ongoing research into the anticancer potential of this compound. Initial findings suggest it may induce apoptosis in cancer cells through the modulation of specific signaling pathways .

- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation, potentially making it useful in treating inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria | |

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces inflammation in various models |

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of this compound, the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at specific concentrations, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

Another study focused on the anticancer effects of this compound on human cancer cell lines. The compound demonstrated cytotoxic effects, leading to increased apoptosis rates compared to untreated controls. Mechanistic studies revealed that this effect was mediated through the activation of caspase pathways .

Scientific Research Applications

Scientific Research Applications

The compound has diverse applications in scientific research:

Chemistry

- Building Block for Complex Molecules : N-Phenethyl-2-phenylsulfanyl-acetamide serves as a precursor for synthesizing more complex organic compounds. Its unique structure allows for modifications that can lead to new materials with desirable properties.

Biology

- Enzyme Inhibition : Recent studies have indicated that this compound may act as an enzyme inhibitor or receptor modulator, particularly in pathways related to purinergic signaling. It has shown potential in regulating key biological processes through its interaction with specific molecular targets.

Medicine

- Therapeutic Potential : The compound is being explored for its potential in treating various diseases, including cancer and bacterial infections. Its mechanism of action often involves the inhibition of specific enzymes or modulation of receptor activity, making it a candidate for drug development.

Industry

- Material Development : In industrial chemistry, this compound is utilized in the development of new materials and chemical processes, leveraging its unique chemical properties for innovative applications.

Case Study 1: Enzyme Inhibition

A study investigated the effects of this compound on caspase-1 activation in allergic rhinitis models. The compound was found to significantly reduce inflammatory markers such as IgE and histamine levels in sensitized mice, suggesting its potential as an anti-inflammatory agent .

Case Study 2: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. These findings indicate that similar compounds may also possess anticancer properties due to their structural characteristics .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for complex molecules | Used in synthesizing novel compounds |

| Biology | Enzyme inhibitor/receptor modulator | Regulates biological processes via enzyme interactions |

| Medicine | Therapeutic potential against diseases | Effective in reducing inflammatory markers; anticancer properties |

| Industry | Material development | Utilized in innovative chemical processes |

Chemical Reactions Analysis

Substitution Reactions

The phenylsulfanyl group (–S–) is inherently reactive, enabling substitution with nucleophiles. For example:

-

Mechanism : The sulfanyl group can participate in nucleophilic aromatic substitution or S-alkylation , depending on reaction conditions.

-

Reagents : Thiols, amines, or other nucleophiles may replace the sulfanyl group under acidic or basic conditions .

Though direct experimental data for this compound is unavailable, structural analogs like N-phenyl-2-(phenylsulfanyl)acetamide undergo similar substitution chemistry, as evidenced by their synthesis via guanidine derivatives .

Structural Characterization

Reactions involving this compound are typically validated through:

-

NMR spectroscopy : Confirms proton environments (e.g., methylene singlet at δ 3.84 ppm, amine proton at δ 9.15 ppm) .

-

X-ray diffraction : Reveals molecular packing and hydrogen-bonding networks, critical for understanding stability .

Biological Implications

Though not a direct chemical reaction, the compound’s anticancer activity (via apoptosis induction) is linked to its ability to modulate biochemical pathways like caspase activation and cytochrome c release. This underscores the importance of structural stability and reactivity in its biological interactions.

Comparison with Similar Compounds

Table 1: Structural Comparison of N-Phenethyl-2-phenylsulfanyl-acetamide with Analogues

Key Observations:

- N-Substituent Impact: The phenethyl group in the target compound provides moderate lipophilicity compared to smaller groups (e.g., phenyl in ) or bulkier substituents (e.g., cyclohexyl in ).

- 2-Position Modifications : Phenylsulfanyl groups are electron-rich, enabling nucleophilic reactivity, whereas sulfonyl analogues (e.g., ) are electron-deficient and more resistant to oxidation.

Physicochemical and Spectroscopic Properties

- Lipophilicity : Phenethyl and cyclohexyl groups enhance logP values compared to phenyl or methoxyphenyl substituents.

- Spectroscopic Signatures :

Q & A

Basic: What synthetic methodologies are commonly employed for preparing N-Phenethyl-2-phenylsulfanyl-acetamide?

Answer:

The synthesis of N-substituted acetamides typically involves nucleophilic substitution or acylation reactions. For example, N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (a structurally related compound) was synthesized by refluxing a sulfonamide precursor with acetic anhydride, followed by crystallization in ethanol . For this compound, a plausible route includes:

Thiol-Acetylation : Reacting phenethylamine with a phenylsulfanyl-acetyl chloride derivative under anhydrous conditions.

Purification : Recrystallization using polar aprotic solvents (e.g., ethanol or acetonitrile) to isolate the product.

Key parameters to optimize include reaction temperature (e.g., 80–100°C), stoichiometry of reactants, and solvent polarity to minimize byproducts .

Advanced: How can researchers address contradictions in crystallographic data for acetamide derivatives during structural refinement?

Answer:

Discrepancies in crystallographic data often arise from disordered molecular packing or torsional flexibility. Tools like SHELXL (updated post-2008) enable robust refinement through:

- Twinning Correction : Handling pseudo-merohedral twinning in asymmetric units.

- Hydrogen Bond Analysis : Identifying intermolecular interactions (e.g., C–H⋯O bonds) that stabilize crystal lattices .

For instance, in N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, the nitro group’s torsion angle (−16.7°) deviated from the aromatic plane, resolved via SHELXL’s restraints on bond lengths and angles . Advanced users should cross-validate data with spectroscopic techniques (e.g., NMR) to confirm molecular conformation .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Answer:

A multi-technique approach is critical:

- NMR Spectroscopy :

- IR Spectroscopy : Validate the amide C=O stretch (~1650 cm⁻¹) and S–C aromatic bond (~700 cm⁻¹) .

- X-ray Diffraction : Resolve bond angles and torsional strain in the crystal lattice .

Advanced: How do electronic effects of substituents influence the stability and reactivity of this compound?

Answer:

Electron-withdrawing groups (e.g., nitro, sulfonyl) increase acetamide electrophilicity but may reduce stability under basic conditions. For example:

- Nitro Groups : Induce torsional strain (e.g., 160.9° O–N–C–C angle in related compounds), destabilizing the molecule unless counterbalanced by hydrogen bonding .

- Sulfanyl Moieties : The sulfur atom’s lone pairs participate in resonance, altering charge distribution. Computational studies (DFT) can predict electron density maps to assess reactive sites .

Experimental validation involves kinetic stability assays (e.g., hydrolysis rates at varying pH) and thermal gravimetric analysis (TGA) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors (acetic anhydride, thiol derivatives) .

- Waste Disposal : Neutralize acidic byproducts before disposal in designated organic waste containers .

- First Aid : For accidental ingestion, rinse mouth with water (do not induce vomiting); for skin contact, wash with soap and water .

Advanced: How can researchers design experiments to study the intermolecular interactions of this compound in solid-state matrices?

Answer:

- Crystallography : Use single-crystal X-ray diffraction to map intermolecular forces (e.g., C–H⋯O hydrogen bonds, π-π stacking). For example, head-to-tail interactions between acetamide carbonyls and aromatic protons stabilize crystal packing .

- Hirshfeld Surface Analysis : Quantify interaction types (e.g., H⋯H, C⋯O contacts) using software like CrystalExplorer.

- Thermal Analysis (DSC/TGA) : Correlate melting points/decomposition temperatures with lattice stability .

Basic: What chromatographic methods are suitable for purity analysis of this compound?

Answer:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm.

- GC-MS : For volatile impurities, employ a DB-5 column (30 m × 0.25 mm) with helium carrier gas .

- TLC : Silica gel plates eluted with ethyl acetate/hexane (1:1) and visualized under UV 254 nm .

Advanced: What computational strategies can predict the biological activity of this compound derivatives?

Answer:

- Molecular Docking : Screen against target proteins (e.g., enzymes, receptors) using AutoDock Vina to estimate binding affinities .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ values) with bioactivity data from analogous compounds .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.